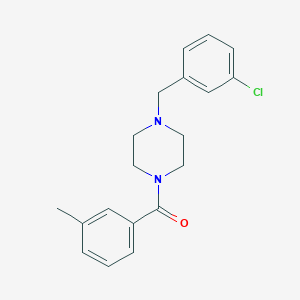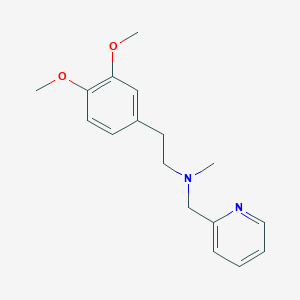
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s as a potential antidepressant, but its use in medicine was discontinued due to its limited efficacy and adverse effects. However, TFMPP has gained popularity as a recreational drug due to its psychoactive properties. In recent years, TFMPP has become the focus of scientific research, particularly in the field of neuroscience, to understand its mechanism of action and potential therapeutic applications.
作用機序
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine acts on the serotonin system in the brain by binding to and activating the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels, which can result in mood elevation, decreased anxiety, and altered perception. 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine also has an affinity for other receptors, such as the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to mood elevation and decreased anxiety. 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. Other effects of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine include nausea, vomiting, and hallucinations.
実験室実験の利点と制限
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Its psychoactive properties also make it a useful tool for studying the serotonin system and its role in mood and anxiety disorders. However, 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has several limitations, including its potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. Researchers are also interested in understanding the mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine and its effects on the serotonin system in the brain. Additionally, there is a need for further research on the safety and toxicity of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine, particularly in high doses. Overall, 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has the potential to be a valuable tool for scientific research, but careful consideration must be given to its potential risks and limitations.
合成法
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with 3-methylbenzoyl chloride to form the intermediate 1-(3-chlorobenzyl)-4-(3-methylbenzoyl) piperazine. The intermediate is then treated with a base to form the final product, 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine. The synthesis method of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has been well-established, and various modifications have been made to improve its yield and purity.
科学的研究の応用
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has been extensively studied for its psychoactive properties, particularly its effects on the serotonin system in the brain. It has been shown to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition. 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has also been found to have anxiogenic and hallucinogenic effects, which have led to its use as a recreational drug. However, recent studies have focused on its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression.
特性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15-4-2-6-17(12-15)19(23)22-10-8-21(9-11-22)14-16-5-3-7-18(20)13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXCAIRDYICICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorobenzyl)piperazin-1-yl](3-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)







![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
